molecular formula C16H21BN2O4 B13664632 Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxylate

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B13664632
M. Wt: 316.2 g/mol
InChI Key: WHFGOQMBWYCHQC-UHFFFAOYSA-N
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Description

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxylate is a complex organic compound that features a boronate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxylate typically involves the reaction of pyrazolo[1,5-a]pyridine derivatives with boronic esters. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the pyrazolo[1,5-a]pyridine derivative is reacted with a boronic ester in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions used in laboratory-scale synthesis, such as the Suzuki-Miyaura coupling, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronate ester group typically yields boronic acids, while substitution reactions can yield a variety of coupled products depending on the reactants involved .

Scientific Research Applications

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxylate exerts its effects is primarily through its ability to participate in chemical reactions. The boronate ester group is highly reactive and can form stable complexes with various substrates, facilitating a range of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactants .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxylate is unique due to its specific structure, which combines a pyrazolo[1,5-a]pyridine core with a boronate ester group. This unique combination allows it to participate in a wide range of chemical reactions, making it a versatile building block in organic synthesis .

Properties

Molecular Formula

C16H21BN2O4

Molecular Weight

316.2 g/mol

IUPAC Name

ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C16H21BN2O4/c1-6-21-14(20)12-10-18-19-8-7-11(9-13(12)19)17-22-15(2,3)16(4,5)23-17/h7-10H,6H2,1-5H3

InChI Key

WHFGOQMBWYCHQC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=NN3C=C2)C(=O)OCC

Origin of Product

United States

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